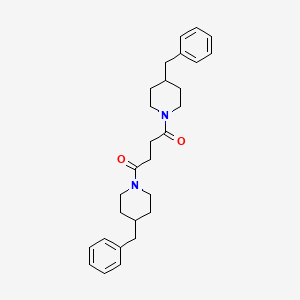![molecular formula C17H21N3O2S2 B3436559 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B3436559.png)
4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamide
描述
4-[(Anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamide, also known as acetazolamide, is a sulfonamide derivative that has been widely used in the field of medicine. It was first synthesized in the 1950s and has since been used for various purposes, including the treatment of glaucoma, altitude sickness, and epilepsy.
作用机制
Acetazolamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of bicarbonate ions. Carbonic anhydrase is found in various tissues, including the eye, kidney, and brain. By inhibiting this enzyme, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee reduces the production of bicarbonate ions, which in turn affects the pH balance in the body. This leads to a reduction in intraocular pressure, as well as a reduction in the symptoms of altitude sickness.
Biochemical and Physiological Effects:
Acetazolamide has several biochemical and physiological effects on the body. It inhibits the activity of carbonic anhydrase, which affects the pH balance in the body. This can lead to metabolic acidosis, a condition characterized by an excess of acid in the blood. Acetazolamide can also cause electrolyte imbalances, particularly a decrease in potassium levels.
实验室实验的优点和局限性
Acetazolamide has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize and is commercially available. However, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent levels of the drug in the body.
未来方向
There are several future directions for the use of 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee. One area of research is the development of new derivatives of 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee that have improved pharmacokinetic properties. Another area of research is the use of 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee in the treatment of other diseases, such as epilepsy and cystic fibrosis. Additionally, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee has been studied for its potential use as a diagnostic tool for certain diseases, such as chronic obstructive pulmonary disease. Further research in these areas could lead to new therapeutic options for a variety of diseases.
Conclusion:
Acetazolamide is a well-established drug that has been extensively studied for its therapeutic effects. Its mechanism of action is well-understood, and it has been used for the treatment of glaucoma, altitude sickness, and epilepsy. Despite its limitations, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee has several advantages for lab experiments, and there are several future directions for its use in the treatment of various diseases.
科学研究应用
Acetazolamide has been extensively studied for its therapeutic effects in various diseases. It has been shown to be effective in the treatment of glaucoma, a condition characterized by increased intraocular pressure. Acetazolamide works by inhibiting carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By inhibiting this enzyme, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee reduces the production of aqueous humor, which in turn reduces intraocular pressure.
Acetazolamide has also been used in the treatment of altitude sickness, a condition that occurs when individuals ascend to high altitudes and experience symptoms such as headache, nausea, and shortness of breath. Acetazolamide works by increasing the excretion of bicarbonate ions, which helps to reduce the symptoms of altitude sickness.
属性
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-3-20(4-2)24(21,22)16-12-10-15(11-13-16)19-17(23)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCWFOEDHGEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3436488.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3436496.png)
![3-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B3436501.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-phenylthiourea](/img/structure/B3436533.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436547.png)

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3436564.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3436565.png)
![1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3436569.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B3436571.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3436573.png)